molecular formula C18H18N6O2 B2747543 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 901018-77-7

5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2747543
CAS No.: 901018-77-7
M. Wt: 350.382
InChI Key: ZKOCLXJPSFMCKM-UHFFFAOYSA-N
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Description

5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with ethyl 2-oxoacetate to form an intermediate, which is then reacted with phenyl isocyanate to yield the desired triazole derivative. The reaction conditions often involve refluxing in ethanol or other suitable solvents, with catalysts such as p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved may include modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carbonyl groups allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in research and industry .

Properties

IUPAC Name

5-amino-1-[2-(3-methylanilino)-2-oxoethyl]-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-12-6-5-9-14(10-12)20-15(25)11-24-17(19)16(22-23-24)18(26)21-13-7-3-2-4-8-13/h2-10H,11,19H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOCLXJPSFMCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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